(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt
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Overview
Description
(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt is a derivative of tetrahydrofolic acid, a form of folate that plays a crucial role in various biological processes. This compound is often used in biochemical research due to its stability and solubility properties, which are enhanced by the presence of the p-toluenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt typically involves the reduction of folic acid to tetrahydrofolic acid, followed by the introduction of the p-toluenesulfonate group. The reduction can be achieved using reducing agents such as sodium borohydride under controlled conditions. The p-toluenesulfonate group is then introduced through a reaction with p-toluenesulfonic acid in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound involves large-scale reduction of folic acid using efficient and cost-effective reducing agents. The subsequent sulfonation step is optimized to ensure high yield and purity of the final product. The process is typically carried out in a controlled environment to maintain the stability of the tetrahydrofolic acid.
Chemical Reactions Analysis
Types of Reactions
(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to dihydrofolic acid or folic acid under specific conditions.
Reduction: Further reduction can lead to the formation of more reduced folate derivatives.
Substitution: The p-toluenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Dihydrofolic acid, folic acid.
Reduction: More reduced folate derivatives.
Substitution: Various substituted folate derivatives depending on the nucleophile used.
Scientific Research Applications
(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt is widely used in scientific research due to its stability and solubility. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cellular metabolism and DNA synthesis.
Medicine: Investigated for its potential therapeutic effects in treating folate deficiency and related disorders.
Industry: Used in the production of pharmaceuticals and as a stabilizing agent in various formulations.
Mechanism of Action
The mechanism of action of (6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt involves its role as a cofactor in various enzymatic reactions. It participates in the transfer of one-carbon units in metabolic processes, which is crucial for DNA synthesis and repair. The p-toluenesulfonate group enhances the solubility and stability of the compound, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
Folic Acid: The oxidized form of tetrahydrofolic acid, less stable and less soluble.
Dihydrofolic Acid: An intermediate in the reduction of folic acid to tetrahydrofolic acid.
Methyltetrahydrofolic Acid: A methylated derivative of tetrahydrofolic acid with different biological activity.
Uniqueness
(6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt is unique due to its enhanced stability and solubility, which are imparted by the p-toluenesulfonate group. This makes it more suitable for various research and industrial applications compared to its similar compounds.
Properties
IUPAC Name |
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O6.C7H8O3S/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30);2-5H,1H3,(H,8,9,10)/t11-,12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINDIVNSAGENPY-FXMYHANSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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